2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde

Description

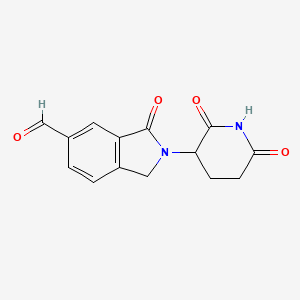

2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a piperidinyl group and an isoindole moiety, making it a valuable intermediate in the synthesis of various biologically active molecules.

Properties

CAS No. |

2866307-09-5 |

|---|---|

Molecular Formula |

C14H12N2O4 |

Molecular Weight |

272.26 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindole-5-carbaldehyde |

InChI |

InChI=1S/C14H12N2O4/c17-7-8-1-2-9-6-16(14(20)10(9)5-8)11-3-4-12(18)15-13(11)19/h1-2,5,7,11H,3-4,6H2,(H,15,18,19) |

InChI Key |

MVHIDMVASPCRTH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde typically involves multi-step reactions. One common method starts with the preparation of the piperidinyl intermediate, which is then subjected to a series of reactions including oxidation, reduction, and cyclization to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.

Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde can be compared with other similar compounds, such as:

2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline: This compound has a similar structure but lacks the aldehyde group, which may affect its reactivity and biological activity.

2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione: The presence of a fluorine atom in this compound can significantly alter its chemical properties and biological effects.

Biological Activity

The compound 2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C14H12N2O5

- Molecular Weight : 288.26 g/mol

- CAS Number : 2171519-15-4

| Property | Value |

|---|---|

| Molecular Formula | C14H12N2O5 |

| Molecular Weight | 288.26 g/mol |

| Melting Point | Predicted: 654.1 °C |

| Density | 1.535 g/cm³ |

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. The compound has been shown to inhibit the growth of various tumor cell lines while sparing non-tumorigenic cells, suggesting a selective cytotoxicity profile. This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Studies and Research Findings

- In Vitro Studies : A study highlighted the compound's ability to inhibit cancer cell motility and proliferation in murine liver cell lines. At a concentration of 10 µM, it demonstrated potent growth inhibition of cancer cells without affecting healthy cells .

- Mechanistic Insights : Further investigations revealed that treatment with the compound resulted in changes in the levels and localization of key signaling phosphoproteins involved in cell growth and survival pathways. This suggests that the compound may exert its effects through modulation of specific intracellular signaling cascades .

- Comparative Studies : In comparative analyses with other thalidomide derivatives, this compound showed enhanced efficacy against hepatocellular carcinoma (HCC) cells, indicating its potential as a lead compound for developing new anti-cancer therapies .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Growth Inhibition | Potent inhibition of tumor cells | |

| Selectivity | No effect on non-tumorigenic cells | |

| Cell Motility | Inhibition observed |

Safety Profile

The safety profile of the compound has been assessed through various studies, revealing potential risks associated with its use. Notably, hazard statements include:

- H319: Causes serious eye irritation.

- H315: Causes skin irritation.

- H335: May cause respiratory irritation.

Table 3: Safety Information

| Hazard Statement | Description |

|---|---|

| H319 | Causes serious eye irritation |

| H315 | Causes skin irritation |

| H335 | May cause respiratory irritation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.